Cas no 1707146-76-6 ((S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate)

(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate 化学的及び物理的性質
名前と識別子
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- (S)-2-((TERT-BUTYLDIMETHYLSILYL)OXY)-3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE
- E87514
- (S)-2-((t-Butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenZenesulfonate
- C16H28O5SSi
- 1707146-76-6
- (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate
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- インチ: 1S/C16H28O5SSi/c1-13-7-9-15(10-8-13)22(18,19)20-12-14(11-17)21-23(5,6)16(2,3)4/h7-10,14,17H,11-12H2,1-6H3/t14-/m0/s1
- InChIKey: KZOULMJKVNGNSB-AWEZNQCLSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC[C@H](CO)O[Si](C)(C)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 360.14267170g/mol
- どういたいしつりょう: 360.14267170g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB592132-100mg |
(S)-2-((t-Butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate; . |
1707146-76-6 | 100mg |
€1172.00 | 2024-07-20 |
(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate 関連文献
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonateに関する追加情報
Compound CAS No. 1707146-76-6: (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate
The compound with CAS No. 1707146-76-6, known as (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, drug development, and materials science. This compound is characterized by its unique structure, which incorporates a tert-butyldimethylsilyl (TBS) protecting group and a 4-methylbenzenesulfonate moiety. The stereochemistry at the second carbon, denoted by the (S) configuration, plays a crucial role in determining its reactivity and biological activity.
Recent studies have highlighted the importance of this compound in asymmetric synthesis, where its stereochemical integrity is leveraged to construct complex molecular architectures. The tert-butyldimethylsilyl group serves as an excellent protecting group for hydroxyl functionalities, ensuring stability during reaction sequences while maintaining the stereochemical integrity of the molecule. Meanwhile, the 4-methylbenzenesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions that are pivotal in organic transformations.
In the context of drug development, this compound has been employed as an intermediate in the synthesis of bioactive molecules. Its ability to undergo precise transformations under mild conditions makes it an invaluable tool in medicinal chemistry. Researchers have utilized this compound to construct glycosidic bonds, which are critical in the development of antiviral and anticancer agents. The stereochemical control provided by the (S) configuration ensures that the resulting compounds exhibit optimal pharmacokinetic properties.
The application of (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate extends beyond pharmaceuticals into materials science. Its unique structure enables the formation of well-defined polymers with tailored mechanical and thermal properties. By incorporating this compound into polymer backbones, scientists have developed advanced materials for use in electronics, biotechnology, and environmental remediation.
From a synthetic perspective, the preparation of this compound involves a multi-step process that requires meticulous control over reaction conditions. The introduction of the tert-butyldimethylsilyl group is typically achieved through silylation reactions using tert-butyldimethylsilyl chloride or other silylating agents. Subsequent functionalization with the 4-methylbenzenesulfonate group is carried out via nucleophilic substitution or coupling reactions, ensuring high yields and excellent stereochemical fidelity.
Recent advancements in catalytic asymmetric synthesis have further enhanced the utility of this compound. Enzymatic catalysts and chiral ligands have been employed to achieve unprecedented levels of enantioselectivity in its synthesis. These developments have opened new avenues for its application in asymmetric catalysis and enantioselective drug discovery.
In conclusion, (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate stands as a testament to the ingenuity of modern chemical synthesis. Its versatile structure and stereochemical properties make it an indispensable tool in organic chemistry, drug development, and materials science. As research continues to uncover new applications for this compound, its impact on these fields is expected to grow significantly.
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